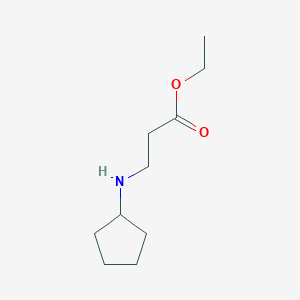

Ethyl 3-(cyclopentylamino)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(cyclopentylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-11-9-5-3-4-6-9/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGWSUSDGRDUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Integration of the Cyclopentyl Moiety in β-Alanine Scaffolds: A Technical Guide for Drug Development Professionals

Foreword: The Rationale for Cyclopentyl-Functionalized β-Alanine Derivatives

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. Non-natural amino acids have emerged as invaluable tools in this endeavor, with β-amino acids, in particular, offering a scaffold that imparts greater metabolic stability compared to their α-amino acid counterparts.[1] This guide focuses on a specific and highly strategic subclass: cyclopentyl-functionalized β-alanine derivatives. The incorporation of a cyclopentyl ring is not a trivial structural modification; it is a deliberate design element intended to confer distinct physicochemical properties that can translate into significant therapeutic advantages.[2] This technical guide will provide an in-depth exploration of the synthesis, characterization, and biological evaluation of these compounds, supported by field-proven insights and detailed experimental protocols.

The Cyclopentyl Advantage: A Structural and Functional Perspective

The cyclopentyl group, a five-membered carbocycle, is a privileged structure in medicinal chemistry.[2] Its inclusion in a β-alanine framework offers several key benefits:

-

Enhanced Binding Affinity and Selectivity: The rigid and defined conformation of the cyclopentyl ring can facilitate optimal interactions with the hydrophobic pockets of target proteins, leading to increased binding affinity and selectivity.[2]

-

Improved Metabolic Stability: The cyclopentyl moiety can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the molecule.

-

Modulation of Physicochemical Properties: The hydrophobic nature of the cyclopentyl group can enhance membrane permeability, a critical factor for oral bioavailability and targeting intracellular proteins.

-

Conformational Rigidity: The constrained nature of the cyclopentyl ring reduces the conformational flexibility of the molecule, which can pre-organize the pharmacophore in a bioactive conformation, leading to higher potency.

These attributes make cyclopentyl-functionalized β-alanine derivatives attractive scaffolds for the development of a wide range of therapeutic agents, including enzyme inhibitors and modulators of G-protein coupled receptors (GPCRs).

Synthesis of Cyclopentyl-Functionalized β-Alanine Derivatives: A Practical Approach

The synthesis of β-amino acids with cyclic side chains has been an area of active research. One effective strategy involves the use of organozinc reagents derived from serine, which can be coupled with cyclopentenyl triflates followed by hydrogenation to yield the desired protected β-cyclopentylalanine.[3]

General Synthetic Scheme

Caption: Palladium-catalyzed coupling of an iodoalanine-derived zinc reagent with a cyclopentenyl triflate.

Detailed Experimental Protocol: Synthesis of Protected β-Cyclopentylalanine

This protocol is adapted from established methods for the synthesis of β-cycloalkylalanines.[3]

Step 1: Preparation of the Iodoalanine-Derived Zinc Reagent

-

To a solution of a protected iodoalanine derivative (1.0 eq) in anhydrous THF, add activated zinc dust (1.5 eq).

-

Sonicate the mixture under an inert atmosphere (argon or nitrogen) for 30 minutes at room temperature.

-

Allow the zinc to settle and carefully cannulate the supernatant containing the organozinc reagent to a new, dry flask.

Step 2: Palladium-Catalyzed Coupling

-

In a separate flask, dissolve the cyclopentenyl triflate (1.2 eq) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), in anhydrous THF.

-

Slowly add the freshly prepared iodoalanine-derived zinc reagent to the cyclopentenyl triflate solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the unsaturated β-cyclopentenylalanine derivative.

Step 3: Catalytic Hydrogenation

-

Dissolve the unsaturated derivative (1.0 eq) in methanol.

-

Add 10% Pd/C (0.1 eq by weight).

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the protected β-cyclopentylalanine.

Physicochemical Characterization

The synthesized cyclopentyl-functionalized β-alanine derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation. For a typical N-acyl cyclopentyl-β-alanine derivative, the following characteristic signals are expected:

-

¹H NMR: Resonances for the cyclopentyl protons, the α- and β-protons of the alanine backbone, and protons of the N-acyl group and any ester protecting groups.

-

¹³C NMR: Signals corresponding to the carbons of the cyclopentyl ring, the carbonyl carbons of the acid/ester and amide groups, and the α- and β-carbons of the alanine backbone.

Example ¹H NMR Data for an N-Cbz-D-Alanine Derivative (illustrative): [4]

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.32 |

| CH (Alanine) | 4.15 - 4.29 |

| CH₂ (Cbz) | 5.11 - 5.15 |

| CH₃ (Alanine) | 1.44 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. Electrospray ionization (ESI) is a common technique for these types of molecules.

Example MS Data for an N-acyl-β-alanine ester (illustrative): [5]

| Ion | m/z |

| [M+H]⁺ | 342.5 |

| Fragmentation Ions | 283.3, 161.2, 107.1 |

Biological Evaluation: A Case Study in Protease Inhibition

Cyclopentyl-functionalized β-alanine derivatives have shown promise as enzyme inhibitors. Here, we present a case study on their evaluation as chymotrypsin inhibitors.

Rationale for Targeting Chymotrypsin

Chymotrypsin is a serine protease that plays a role in digestion and is a well-established model enzyme for studying protease inhibition. Inhibitors of serine proteases have therapeutic potential in various diseases, including inflammatory disorders and cancer.[6][7]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for cyclopentyl-β-alanine derivatives targeting chymotrypsin is an area of ongoing research, general principles for protease inhibitors can be applied. The cyclopentyl group is expected to interact with hydrophobic pockets in the enzyme's active site. Systematic modifications of the N-acyl group and the C-terminal ester can be performed to optimize interactions with other subsites of the enzyme.

Caption: Conceptual model of a cyclopentyl-β-alanine derivative binding to the active site of a protease.

Experimental Protocol: Chymotrypsin Inhibition Assay

This protocol is based on a colorimetric assay using a chromogenic substrate.[8][9]

Materials:

-

α-Chymotrypsin from bovine pancreas

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as the substrate

-

Tris-HCl buffer (pH 7.8)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of chymotrypsin in Tris-HCl buffer.

-

Prepare stock solutions of the test compounds (cyclopentyl-functionalized β-alanine derivatives) in DMSO.

-

In a 96-well plate, add Tris-HCl buffer, the chymotrypsin solution, and varying concentrations of the test compounds.

-

Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 25 °C.

-

Initiate the reaction by adding the substrate solution (Suc-AAPF-pNA).

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Computational Modeling: Elucidating the Binding Mode

Molecular docking is a powerful computational tool to predict the binding orientation of a ligand to its target protein and to understand the molecular interactions driving this binding.[10][11]

Workflow for Molecular Docking

Caption: A typical workflow for molecular docking studies.

Interpreting Docking Results

The output of a docking simulation provides:

-

Binding Poses: The predicted conformations of the ligand within the protein's active site.

-

Binding Affinity/Score: An estimation of the binding energy, which can be used to rank different compounds.

Analysis of the best-scoring poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For cyclopentyl-functionalized β-alanine derivatives, the docking results can provide a structural rationale for the role of the cyclopentyl group in binding to the target protein.[12]

Application in Neuroprotection

Beyond enzyme inhibition, cyclopentyl-functionalized β-alanine derivatives are being explored for their neuroprotective potential. β-Alanine itself has been implicated in neuromodulation and may offer protection against oxidative stress-induced neuronal cell death.[13][14] The incorporation of a cyclopentyl moiety could enhance the neuroprotective effects by improving blood-brain barrier permeability and increasing the potency at neuronal targets.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of test compounds against glutamate-induced excitotoxicity in a neuronal cell line.[6]

Materials:

-

HT22 mouse hippocampal neuronal cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Glutamate

-

Resazurin (for cell viability assessment)

-

96-well cell culture plates

Procedure:

-

Seed HT22 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the cyclopentyl-functionalized β-alanine derivatives for 1-2 hours.

-

Induce excitotoxicity by adding a final concentration of 5 mM glutamate.

-

Incubate the cells for 24 hours.

-

Assess cell viability by adding resazurin and measuring the fluorescence, which is proportional to the number of viable cells.

-

Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated control.

-

Determine the EC₅₀ value for neuroprotection.

Conclusion and Future Directions

Cyclopentyl-functionalized β-alanine derivatives represent a promising class of compounds in drug discovery. The strategic incorporation of the cyclopentyl group offers a powerful means to enhance the pharmacological properties of β-alanine scaffolds. This guide has provided a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, supported by detailed experimental protocols and computational insights. As our understanding of the interplay between structure and function continues to grow, we can anticipate the development of novel and highly effective therapeutics based on this versatile chemical motif. Future research should focus on exploring a wider range of cyclopentyl substitutions and their application to a broader array of biological targets.

References

-

An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. (n.d.). PMC. [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

-

Synthesis of cyclic β-amino acid derivatives by cis-stereoselective... (n.d.). ResearchGate. [Link]

-

Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. (n.d.). [Link]

-

Stereoselective synthesis of functionalized cyclic amino acid derivatives via a[8][15]-Stevens rearrangement and ring-closing metathesis. (2013). PubMed. [Link]

-

Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. (2025). ResearchGate. [Link]

-

Stereoselective Synthesis of β-Amino Acids via Radical Reactions. (n.d.). ScienceGate. [Link]

-

Stereoselective Synthesis of α-Disubstituted β-Homoprolines. (2023). ACS Publications. [Link]

-

Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. (2024). NIH. [Link]

-

Dry Grinding Synthesis and Docking Study of Cyclopentanone-Sulfur Containing Compounds with Anti-Proliferative Activity for HepG-2 and A-549 Cancer Cell Lines. (n.d.). PubMed. [Link]

-

Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (n.d.). PMC. [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021). Spandidos Publications. [Link]

-

Bio NMR spectroscopy. (n.d.). [Link]

-

New routes to β-cycloalkylalanine derivatives using serine-derived organozinc reagents. (2005). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. (n.d.). PMC. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PMC - NIH. [Link]

-

Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). MDPI. [Link]

-

(PDF) Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood. (2025). [Link]

-

Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. (n.d.). [Link]

-

Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. (n.d.). PMC. [Link]

-

molecular docking and evaluation of antibacterial potential of transition metal(ii) complexes obtained from macrocyclic schiff base ligand. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Synthesis of beta-alanine C60 derivative and its protective effect on hydrogen peroxide-induced apoptosis in rat pheochromocytoma cells. (2007). PubMed. [Link]

-

Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood. (n.d.). PMC. [Link]

-

Pharmacological characterization of a novel putative nootropic beta-alanine derivative, MB-005, in adult zebrafish. (2022). PubMed. [Link]

-

.beta.-Alanine, N-caproyl-, decyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. New routes to β-cycloalkylalanine derivatives using serine-derived organozinc reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. N-Cbz-D-Alanine(26607-51-2) 1H NMR [m.chemicalbook.com]

- 5. Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of beta-alanine C60 derivative and its protective effect on hydrogen peroxide-induced apoptosis in rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3-(cyclopentylamino)propanoate via aza-Michael Addition

Introduction

The aza-Michael addition, a nucleophilic conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This powerful and often highly efficient transformation is instrumental in the synthesis of a wide array of biologically active molecules, including β-amino acids, alkaloids, and various pharmaceutical intermediates.[2][3] The resulting β-amino carbonyl moieties are prevalent structural motifs in numerous natural products and synthetic drugs.[2] This application note provides a detailed protocol for the synthesis of Ethyl 3-(cyclopentylamino)propanoate, a valuable β-amino ester, through the aza-Michael addition of cyclopentylamine to ethyl acrylate. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and discuss the characterization of the final product.

The versatility of the aza-Michael reaction is underscored by its compatibility with a diverse range of substrates and its amenability to various catalytic systems, including Lewis acids, Brønsted acids, and organocatalysts.[4][5] Furthermore, the reaction can often be performed under mild, environmentally friendly conditions, sometimes even in the absence of a solvent, aligning with the principles of green chemistry.[6]

Mechanistic Overview

The aza-Michael addition of cyclopentylamine to ethyl acrylate proceeds through a nucleophilic attack of the amine on the β-carbon of the electron-deficient alkene. This conjugate addition is facilitated by the polarization of the carbon-carbon double bond by the electron-withdrawing ester group.

The reaction is initiated by the lone pair of electrons on the nitrogen atom of cyclopentylamine attacking the electrophilic β-carbon of ethyl acrylate. This concerted step forms a new carbon-nitrogen bond and a resonance-stabilized enolate intermediate. Subsequent proton transfer, typically from a protic solvent or another amine molecule, quenches the enolate to yield the final β-amino ester product, this compound.

Caption: A simplified representation of the aza-Michael addition mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Specifications |

| Cyclopentylamine | ≥99% purity |

| Ethyl acrylate | ≥99% purity, contains MEHQ as inhibitor |

| Anhydrous Ethanol | 200 proof |

| Trifluoromethanesulfonic acid | ≥98% purity |

| Round-bottom flask | 500 mL, three-necked |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle or oil bath | |

| Dropping funnel | |

| Rotary evaporator | |

| Glassware for extraction and purification | |

| Nitrogen or Argon gas supply |

Synthesis Procedure

The following procedure is adapted from a general method for the synthesis of related β-amino propanoates.[7][8]

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add cyclopentylamine (1.0 equivalent).

-

Solvent and Reagent Addition: Add anhydrous ethanol as the solvent. While stirring, add ethyl acrylate (1.1 equivalents) to the flask.

-

Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.1 equivalents) dropwise to the reaction mixture through the dropping funnel. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-160°C) using a heating mantle or an oil bath.[7] Maintain the reflux for 16-20 hours under a nitrogen or argon atmosphere to prevent side reactions.[7][9]

-

Work-up and Extraction: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. The reaction mixture is then concentrated under reduced pressure to remove the ethanol. The residue is taken up in an organic solvent like diethyl ether or ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.[10]

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the cyclopentyl group protons, and the protons of the propanoate backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the cyclopentyl ring, and the propanoate chain.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1730 cm⁻¹) and N-H stretching vibrations.[11]

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.

While specific spectral data for this compound is not widely published, data for analogous compounds can be used for comparison.[12][13] Commercial suppliers may also provide reference spectra.[14]

Safety and Handling

-

Cyclopentylamine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Ethyl acrylate: Highly flammable liquid and vapor.[15] Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause an allergic skin reaction.[15] May cause respiratory irritation. Suspected of causing cancer.

-

Trifluoromethanesulfonic acid: Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The aza-Michael addition provides a direct and efficient route for the synthesis of this compound. The protocol outlined in this application note is robust and can be adapted for the synthesis of a variety of other β-amino esters. The reaction's operational simplicity and the importance of its products in medicinal chemistry and materials science continue to make the aza-Michael addition a valuable tool for researchers and drug development professionals.[16][17][18]

References

- Cador, A., Hoffmann, G., Tognetti, V., & Joubert, L. (2023). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ChemPhysChem.

- Steunenberg, P., Sijm, M., Zuilhof, H., Sanders, J. P. M., Scott, E. L., & Franssen, M. C. R. (2013). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. The Journal of Organic Chemistry.

- Al-Hilal, T. A., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology.

- Lynn, D. M., Anderson, D. G., Putnam, D., & Langer, R. (2001). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society.

- Bhattacharjee, S., et al. (2021). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC.

- Al-Hilal, T. A., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology.

- Al-Hilal, T. A., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.

- van der Meulen, I., et al. (2020).

- Day, D. M., Farmer, T. J., Sherwood, J., & Clark, J. H. (2022).

- Lynn, D. M., & Langer, R. (2000). Degradable Poly(β-amino Esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA.

-

Organic Chemistry Portal. (n.d.). Michael Addition - Common Conditions. Retrieved from [Link]

- Genest, A., Binauld, S., Pouget, E., Ganachaud, F., Fleury, E., & Portinha, D. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry.

- Cativiela, C., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules.

- Steunenberg, P., et al. (2013).

- D'Souza, D. M. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory.

- Van Speybroeck, V., et al. (2014). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-(methylamino)propanoate. PubChem. Retrieved from [Link]

- Grignard, B., et al. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. ACS Sustainable Chemistry & Engineering.

- Google Patents. (n.d.). US3963771A - Amine acrylate addition reaction products.

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-[(cyclopropylmethyl)amino]propanoate. PubChem. Retrieved from [Link]

- Reddy, B. M., et al. (2012). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.

- McLaughlin, S., et al. (2021). IR spectra of ethyl propanoate.

- ResearchGate. (2024). The plausible reaction mechanism for the aza‐Michael addition catalyzed...

-

Scribd. (n.d.). Aza-Michael Reaction Insights. Retrieved from [Link]

- Patsnap. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements.

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-phenylpropionate. PubChem. Retrieved from [Link]

- ResearchGate. (2013). Aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions.

-

International Journal for Scientific Research and Development. (n.d.). Michael Addition Reaction Under Green Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN104387531A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

- Bosica, G., & Abdilla, R. (2016). Mono-addition of various primary amines 1a-l to ethyl acrylate (2).

- ResearchGate. (2018). Aza-Michael addition of secondary amine to ethyl acrylate.

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- ResearchGate. (2023). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer...

Sources

- 1. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 8. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 9. US3963771A - Amine acrylate addition reaction products - Google Patents [patents.google.com]

- 10. Ethyl Propanoate in Organic Acid Production: Process Improvements [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 928788-22-1|this compound|BLD Pharm [bldpharm.com]

- 15. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 16. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

Application Note: Solvent-Free Synthesis of Beta-Amino Esters

Green Chemistry Protocols via Aza-Michael Addition

Abstract

Beta-amino esters are pivotal intermediates in the synthesis of beta-lactam antibiotics, chiral auxiliaries, and, increasingly, biodegradable cationic polymers (poly-beta-amino esters or PBAEs) for gene delivery.[1] Traditional synthesis relies on volatile organic solvents (VOCs) and Lewis acid catalysts, resulting in poor atom economy and difficult purification. This guide details solvent-free protocols for the aza-Michael addition of amines to acrylates.[2][3] We present three validated workflows: a catalyst-free thermal method for aliphatic amines, a solid-supported catalytic method for aromatic amines, and a microwave-assisted protocol for high-throughput polymer synthesis.

Introduction & Mechanistic Rationale

The synthesis of beta-amino esters typically proceeds via the aza-Michael addition , where a nucleophilic amine attacks the

The Solvent-Free Advantage

In conventional solution-phase synthesis, solvation shells can stabilize the nucleophile, paradoxically reducing its reactivity, or require Lewis acids (e.g.,

Mechanistic Insight: The "Self-Catalyzed" Pathway

For aliphatic amines, the reaction is often autocatalytic. The mechanism proceeds via a 6-membered cyclic transition state where a second amine molecule assists in proton transfer from the nitrogen to the

Key Mechanistic Constraint:

-

Aliphatic Amines: High nucleophilicity allows for catalyst-free addition at ambient or mild temperatures.

-

Aromatic Amines: Reduced nucleophilicity (due to resonance delocalization) requires electrophilic activation of the acrylate (using Lewis acids like Cerium Ammonium Nitrate or Silica/Alumina surfaces) to facilitate the attack.

Figure 1: Mechanistic pathway of the aza-Michael addition.[3] In solvent-free conditions, the transition state is stabilized by the high concentration of amine acting as a proton shuttle.

Materials & Equipment

-

Reactants:

-

Michael Acceptors: Methyl acrylate, Ethyl acrylate, tert-Butyl acrylate.

-

Amines: Benzylamine, Cyclohexylamine (Aliphatic); Aniline, substituted anilines (Aromatic).

-

-

Catalysts (Method B only): Basic Alumina (

), Silica Gel (230-400 mesh), or Cerium(IV) Ammonium Nitrate (CAN). -

Equipment:

-

Magnetic stirring plate with temperature control.

-

Microwave Reactor (e.g., CEM Discover or Anton Paar) for Method C.

-

Vacuum filtration setup (for catalyst removal).

-

Experimental Protocols

Protocol A: Catalyst-Free Synthesis (Aliphatic Amines)

Best for: Primary and secondary aliphatic amines (e.g., morpholine, piperidine, benzylamine).

-

Stoichiometry: Charge the reaction vessel with the amine (1.0 equiv).

-

Addition: Add the acrylate (1.0 - 1.2 equiv) dropwise over 5 minutes.

-

Note: The reaction is exothermic. For large scales (>10g), cool the vessel in an ice bath during addition.

-

-

Reaction: Stir the neat mixture at Room Temperature (25°C) .

-

Time: 10 – 60 minutes.

-

Monitoring: Monitor by TLC (disappearance of amine) or IR (shift of carbonyl stretch).

-

-

Workup: No aqueous workup required. Evaporate any excess volatile acrylate under reduced pressure.

-

Purification: Products are typically obtained in >95% purity. If necessary, pass through a short plug of silica.

Protocol B: Solid-Supported Catalysis (Aromatic Amines)

Best for: Aniline derivatives and sterically hindered amines.

-

Catalyst Preparation: Activate Basic Alumina or Silica Gel by heating at 120°C for 2 hours prior to use (optional but recommended for reproducibility).

-

Mixing: Mix the aromatic amine (1.0 mmol) and acrylate (1.5 mmol) in a vial.

-

Catalyst Addition: Add Basic Alumina (0.2 g per mmol of substrate).

-

Alternative: Use CAN (5 mol%) for faster rates, though Alumina is easier to remove.

-

-

Reaction: Stir or shake the slurry at 60°C .

-

Workup: Add ethyl acetate (minimal volume) to suspend the solid. Filter through a sintered glass funnel to remove the catalyst.

-

Isolation: Concentrate the filtrate. Recrystallize solid products from EtOH/Hexane if needed.

Protocol C: Microwave-Assisted Polymerization (PBAEs)

Best for: Synthesis of Poly(beta-amino esters) for drug delivery.[7]

-

Monomers: Combine a diacrylate (e.g., 1,4-butanediol diacrylate) and a diamine (e.g., piperazine) in a 1:1 molar ratio.

-

Setup: Place in a microwave-transparent pressure vial.

-

Irradiation: Heat to 85°C - 110°C using dynamic power mode (max 100W).

-

Time: 10 – 20 minutes.

-

-

Post-Reaction: Dissolve the viscous polymer melt in dichloromethane (DCM) and precipitate into cold diethyl ether to remove unreacted monomers.

-

Characterization: Analyze Molecular Weight (Mw) via GPC.

Data & Validation

Substrate Scope and Yield Comparison

The following table contrasts the efficiency of solvent-free methods against traditional solution-phase methods.

| Amine Substrate | Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Green Metric (E-Factor) |

| Benzylamine | Solvent-Free | None | 25 | 0.5 | 98 | < 0.1 |

| Benzylamine | Methanol | None | 25 | 4.0 | 85 | > 5.0 |

| Aniline | Solvent-Free | Basic | 60 | 3.0 | 92 | < 0.5 |

| Aniline | Toluene | Reflux | 12.0 | 75 | > 15.0 | |

| Morpholine | Solvent-Free | None | 25 | 0.2 | 99 | < 0.1 |

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate solvent-free protocol based on substrate type.

Troubleshooting & Critical Parameters

-

Bis-Addition Control: Primary amines have two nucleophilic protons. To favor the mono-adduct , use a slight excess of amine (1.2 equiv) or use the solid-supported method (Method B), which sterically hinders the second addition. To favor the bis-adduct , use >2.5 equiv of acrylate and heat.

-

Exotherm Management: The reaction is exothermic. In solvent-free conditions, heat dissipation is slower than in solution. Caution: Do not scale up Method A beyond 100g without active cooling or flow chemistry setups.

-

Viscosity (Polymers): In Method C, the reaction mixture becomes extremely viscous as conversion increases. If the stir bar seizes, the reaction is likely near completion.

References

-

Basu, B., et al. (2004). "Synthesis of

-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface." Synlett. -

Ranu, B. C., et al. (2002). "Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes." Arkivoc.

-

Azizi, N., & Saidi, M. R. (2004).[8] "Solid lithium perchlorate mediated Michael addition of amines to

-unsaturated esters, nitriles and amides under solvent-free conditions."[8] Tetrahedron. -

Varala, R., et al. (2006).[8] "Ceric ammonium nitrate catalyzed aza-Michael reaction of amines with

-unsaturated carbonyl compounds."[8] Synlett. -

Lynn, D. M., & Langer, R. (2000).[9] "Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA." Journal of the American Chemical Society.[9]

-

Desmet, G. B., et al. (2016). "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates." The Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. biomedfrontiers.org [biomedfrontiers.org]

- 4. General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate [organic-chemistry.org]

- 5. Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]

- 8. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 9. semanticscholar.org [semanticscholar.org]

Catalytic aza-Michael addition of cyclopentylamine to ethyl acrylate

Abstract & Scope

This application note details the protocol for the chemoselective synthesis of ethyl 3-(cyclopentylamino)propanoate via the aza-Michael addition of cyclopentylamine to ethyl acrylate. While uncatalyzed variants of this reaction exist, they often suffer from slow kinetics and poor selectivity between mono- and bis-adducts. This guide focuses on a Lewis Acid-Catalyzed approach using Cerium(III) Chloride Heptahydrate (

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Foundation & Mechanism

The Challenge: Selectivity

Cyclopentylamine is a primary aliphatic amine. In aza-Michael additions, primary amines possess two nucleophilic protons, leading to a competitive landscape between:

-

Mono-addition: Formation of the secondary amine (Target).

-

Bis-addition: Subsequent reaction of the product with a second equivalent of acrylate to form the tertiary amine (Impurity).

Controlling this selectivity is the primary critical quality attribute (CQA) of this workflow.

Mechanistic Action of Cerium(III)

The

Unlike harsh Lewis acids (

Figure 1: Catalytic cycle of Ce(III)-promoted aza-Michael addition. The catalyst activates the Michael acceptor, facilitating mild nucleophilic attack.

Experimental Protocols

Method A: Lewis Acid Catalysis ( ) – High Throughput

Best for: Rapid kinetics, high yield, and strictly controlled selectivity.

Reagents:

-

Cyclopentylamine (1.2 equiv.)

-

Ethyl Acrylate (1.0 equiv.)[2]

- (10 mol%)

-

Solvent: Acetonitrile (

) or Water (

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask, dissolve

(372 mg, 1.0 mmol) in 10 mL of acetonitrile. -

Substrate Addition: Add ethyl acrylate (1.00 g, 10 mmol) to the stirring catalyst solution. Stir for 5 minutes to ensure coordination.

-

Amine Addition: Dropwise add cyclopentylamine (1.02 g, 12 mmol) over 5 minutes.

-

Note: A slight exotherm may be observed.

-

-

Reaction: Stir the mixture at room temperature (

).-

Monitoring: Check via TLC (EtOAc/Hexane 1:4) or LC-MS. Conversion is typically complete within 2–4 hours.

-

-

Workup:

-

Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) to remove the catalyst and excess amine.

-

Dry the organic layer over

, filter, and concentrate under reduced pressure.

-

-

Purification: If necessary, purify via flash column chromatography (

, Hexane:EtOAc 80:20) to isolate the mono-adduct as a clear oil.

Method B: Solvent-Free "Green" Synthesis

Best for: Sustainability, scale-up, and avoiding chlorinated/organic solvents.

Reagents:

-

Cyclopentylamine (1.5 equiv.)

-

Ethyl Acrylate (1.0 equiv.)[2]

-

Additives: None (or Silica Gel support)

Step-by-Step Procedure:

-

Mixing: In a neat vial, combine ethyl acrylate (10 mmol) and cyclopentylamine (15 mmol).

-

Reaction: Stir vigorously at room temperature.

-

Note: Without a catalyst, reaction times are longer (12–24 hours).

-

Optimization: To accelerate, add 500 mg of Silica Gel (

) as a heterogeneous surface catalyst. This mimics the Lewis acid effect of the silica surface hydroxyls.

-

-

Workup:

-

If Silica is used: Dilute with ether, filter off the silica, and concentrate.

-

If Neat: Distill off the excess cyclopentylamine under vacuum (

, 10 mbar).

-

Critical Process Parameters (CPP) & Optimization

The following decision tree assists in optimizing the reaction based on the observed impurity profile (Bis-adduct formation).

Figure 2: Optimization workflow for controlling selectivity and conversion.

Data Summary: Method Comparison

| Parameter | Method A ( | Method B (Solvent-Free) |

| Reaction Time | 2 – 4 Hours | 12 – 24 Hours |

| Yield (Isolated) | 85 – 94% | 75 – 85% |

| Selectivity (Mono:Bis) | > 95 : 5 | ~ 90 : 10 |

| Green Score | Moderate (Solvent use) | High (No solvent) |

| Purification | Minimal (Extraction) | Distillation / Column |

Analytical Validation

Expected Product: this compound

-

Formula:

-

MW: 185.27 g/mol

Key NMR Signals (

-

4.15 (q, 2H): Ethoxy

-

3.05 (m, 1H): Cyclopentyl

-

2.85 (t, 2H):

-

2.50 (t, 2H):

-

1.25 (t, 3H): Ethoxy

Troubleshooting Tip: If the integration of the signal at

References

-

Bartoli, G., et al. (2003). "The Michael addition of indoles to

-unsaturated ketones catalyzed by -

Reddy, B. M., et al. (2008). "An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst." Catalysis Letters. Link

-

Surendra, K., et al. (2006). "Cerium(IV) ammonium nitrate (CAN) catalyzed aza-Michael addition of amines to

-unsaturated electrophiles." Tetrahedron Letters. Link -

Biniati, E., et al. (2016). "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions." Molecules. Link

Sources

Green chemistry methods for N-alkyl beta-amino ester synthesis

Application Note: Green Synthesis of N-Alkyl -Amino Esters

Methods: Solvent-Free, On-Water, and Biocatalytic Protocols

Abstract & Strategic Relevance

The

This guide details three "Green Chemistry" protocols that eliminate toxic solvents and maximize atom economy. By exploiting high-concentration kinetics (Neat) , hydrophobic interfacial effects (On-Water) , and enzyme promiscuity (Biocatalysis) , researchers can achieve yields

Mechanistic Underpinnings

The Aza-Michael addition is 100% atom-economical. The reaction is driven by the nucleophilic attack of the amine nitrogen on the

Reaction Pathway Visualization

The following diagram illustrates the general mechanism and the specific activation modes for the protocols described herein.

Figure 1: Mechanistic pathway of Aza-Michael addition highlighting activation modes for green protocols.

Protocol Selection Guide

Select the method based on your substrate's physical properties and stereochemical requirements.

| Feature | Method A: Solvent-Free (Neat) | Method B: On-Water | Method C: Enzymatic (CAL-B) |

| Primary Utility | Rapid synthesis of achiral libraries. | Accelerating sluggish reactions (e.g., anilines). | Enantioselective synthesis (Chiral). |

| Substrate State | Liquids (Amine & Acrylate).[1][2][3][4][5] | Hydrophobic/Insoluble reactants. | Sensitive/Chiral substrates.[6] |

| Reaction Time | 10 min – 2 hours | 30 min – 4 hours | 12 – 24 hours |

| Purification | None (Evaporation only). | Phase separation/Filtration. | Filtration (Enzyme recovery).[7] |

| Scalability | High (Exotherm management required). | High. | Moderate (Cost of enzyme). |

Experimental Protocols

Method A: Solvent-Free (Neat) Synthesis

Principle: By removing the solvent, the concentration of reactants is maximized, significantly increasing the collision frequency and reaction rate. This method is ideal for aliphatic amines.

Materials:

-

Primary or Secondary Amine (e.g., Morpholine, Benzylamine).[4]

-

Acrylate (e.g., Methyl Acrylate, Ethyl Acrylate).

-

Equipment: Magnetic stirrer, round-bottom flask (RBF).

Step-by-Step Protocol:

-

Stoichiometry: Charge the RBF with the amine (1.0 equiv).

-

Addition: Add the acrylate (1.1 equiv) dropwise over 5 minutes.

-

Critical Note: The reaction is exothermic . For scales >5g, use a water bath to maintain temperature <40°C during addition to prevent polymerization of the acrylate.

-

-

Reaction: Stir the neat mixture vigorously at Room Temperature (25°C).

-

Monitoring: Monitor via TLC (SiO2, Hexane/EtOAc) or 1H NMR (disappearance of alkene protons at

5.8–6.4 ppm).

-

-

Workup: Apply high vacuum (1–5 mbar) for 30 minutes to remove the excess acrylate (0.1 equiv).

-

Result: Quantitative yield of pure

-amino ester. No chromatography required.

Validation Data (Aliphatic Amines):

-

Morpholine + Methyl Acrylate: 98% Yield (15 min).

-

Benzylamine + Ethyl Acrylate: 95% Yield (30 min).

Method B: "On-Water" Promoted Synthesis

Principle: Reactants that are insoluble in water exhibit accelerated rates at the water-organic interface due to "dangling" OH groups that stabilize the transition state via hydrogen bonding.

Materials:

-

Aromatic Amine (e.g., Aniline) or sterically hindered amine.

-

Deionized Water.

Step-by-Step Protocol:

-

Suspension: Add the amine (1.0 mmol) and acrylate (1.0 mmol) to a vial containing deionized water (2.0 mL).

-

Note: The reactants should not dissolve; they should form a heterogeneous suspension.

-

-

Agitation: Stir vigorously (1000 RPM) at Room Temperature. The formation of an emulsion is desirable.

-

Reaction: Monitor until completion (typically 1–4 hours).

-

Workup:

-

Solids: If the product precipitates, filter and wash with water.

-

Oils: Decant the aqueous phase or extract once with a minimal amount of "green" solvent (e.g., 2-MeTHF or Ethyl Acetate), then dry and evaporate.

-

Validation Data (Aromatic Amines):

Method C: Biocatalytic Synthesis (Lipase CAL-B)

Principle: Candida antarctica Lipase B (CAL-B) catalyzes the Michael addition via oxyanion hole stabilization. This method is mild and can induce chirality or prevent side reactions (like bis-addition) common in chemical catalysis.

Materials:

-

Immobilized Lipase (Novozym 435 or equivalent).

-

Solvent: t-BuOMe (MTBE) or solvent-free if liquid.

Step-by-Step Protocol:

-

Enzyme Prep: Weigh Novozym 435 (10–20% w/w relative to substrate).

-

Mixture: Dissolve amine (1.0 equiv) and acrylate (1.0–1.2 equiv) in t-BuOMe (or mix neat).

-

Incubation: Add the enzyme and shake/stir at 40–50°C.

-

Caution: Do not use magnetic stir bars that grind the enzyme beads; use an orbital shaker or overhead stirrer.

-

-

Termination: Filter off the immobilized enzyme (Recyclable up to 5 times).

-

Purification: Evaporate solvent/excess acrylate.

Comparative Data Analysis

The following table contrasts the efficiency of these green methods against the traditional Lewis-Acid catalyzed route (

| Parameter | Traditional ( | Method A (Neat) | Method B (On-Water) | Method C (Enzymatic) |

| Yield (Avg) | 85% | 96% | 92% | 88% |

| Time | 12–24 h | 0.5 h | 2–4 h | 12 h |

| Atom Economy | <10% (due to solvent/workup) | 100% | >95% | >90% |

| E-Factor | High (>20) | ~0.1 | ~0.5 | ~1.0 |

| Toxic Waste | Halogenated Solvents | None | Aqueous Waste | Biodegradable |

Troubleshooting & Expert Tips

-

Bis-Addition: Primary amines can react twice with acrylates to form tertiary amines.

-

Solution: To favor mono-addition, use a slight excess of the amine (1.5 equiv) in Method A, or use Method C (Enzymatic), which is highly selective for mono-addition due to steric constraints in the active site.

-

-

Polymerization: Acrylates can self-polymerize if heated excessively.

-

Solution: Add a radical inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) if running reactions >50°C.

-

-

Retro-Michael: The reaction is reversible.

-

Solution: Avoid high temperatures during workup. Store products at low temperature.

-

References

-

Solvent-Free Synthesis: Ranu, B. C., et al. "Solvent-free aza-Michael addition of amines to acrylates." Green Chemistry, 2007.

-

On-Water Mechanism: Narayan, S., et al. "On-water: Unique reactivity of organic compounds in aqueous suspension." Nature, 2005.

-

Enzymatic Protocol: Gotor-Fernández, V., et al. "Candida antarctica lipase B-catalysed Michael addition of amines to acrylates." Journal of Molecular Catalysis B: Enzymatic, 2004.

-

General Green Review: "Aza-Michael Addition: A Green Approach." Organic Chemistry Portal.

-

Benchchem Protocols: "Application Notes: Solvent-Free Aza-Michael Addition." Benchchem.[8]

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines | MDPI [mdpi.com]

- 3. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]

- 13. β-enamino ester synthesis by amination [organic-chemistry.org]

Application Notes & Protocols: Ethyl 3-(cyclopentylamino)propanoate as a Peptidomimetic Scaffold

Introduction: The Imperative for Peptidomimetics and the Role of Novel Scaffolds

Peptides are fundamental signaling molecules in a vast array of biological processes. However, their therapeutic application is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these drawbacks.[2][3] By retaining the pharmacophoric elements of a native peptide in a non-peptide backbone, peptidomimetics can exhibit enhanced proteolytic resistance and improved pharmacokinetic profiles.[4][5]

This guide introduces Ethyl 3-(cyclopentylamino)propanoate, a β-amino acid ester, as a versatile scaffold for the design of novel peptidomimetics. The incorporation of β-amino acids into peptide sequences has been shown to confer proteolytic stability while allowing for the creation of unique secondary structures.[5][6] The cyclopentyl moiety, a common motif in drug discovery, can enhance binding affinity and metabolic stability by providing a rigid, lipophilic element.[7][8][9] These characteristics position this compound as a promising building block for the development of next-generation therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is crucial for its effective application in drug design.

| Property | Value | Source |

| CAS Number | 928788-22-1 | [10] |

| Molecular Formula | C10H19NO2 | [10][11] |

| Molecular Weight | 185.27 g/mol | [10] |

| IUPAC Name | This compound | [10] |

| LogP | 1.38 | [10] |

| Purity | ≥95% | [10] |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating the scaffold into a peptide sequence using the widely adopted Fmoc/tBu strategy on a solid support.[12][13]

Rationale: Solid-phase peptide synthesis (SPPS) provides a rapid and efficient method for assembling peptide chains. The Fmoc protecting group for the α-amino group is labile to mild base, while side-chain protecting groups are typically acid-labile, allowing for orthogonal deprotection strategies.

Workflow Diagram:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for scaffold incorporation.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N-Diisopropylethylamine (DIEA)

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar coupling reagent[14]

-

Acetic anhydride (for capping)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Scaffold Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 eq.), and DIEA (6 eq.) in DMF.

-

Add the activation mixture to the deprotected resin and agitate for 2-4 hours. The extended coupling time is recommended due to the secondary amine and potential steric hindrance of the β-amino acid.[15]

-

Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (1:1:8 v/v/v) for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for each subsequent Fmoc-protected α-amino acid to be added to the peptide chain. Standard coupling times (30-60 minutes) are typically sufficient for standard α-amino acids.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Characterization of the Peptidomimetic

Accurate characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.[16]

Workflow Diagram:

Caption: Workflow for the characterization of the synthesized peptidomimetic.

A. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the synthesized peptidomimetic.

-

Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[17]

-

Procedure:

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the covalent structure and provide insights into the three-dimensional conformation of the peptidomimetic in solution.[18][19]

-

Methods: 1D ¹H NMR and 2D NMR experiments (e.g., COSY, TOCSY, NOESY).

-

Procedure:

-

Dissolve the lyophilized peptide in a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O).[17]

-

Acquire a 1D ¹H spectrum to assess the overall purity and folding.

-

Perform 2D NMR experiments to assign proton resonances and identify through-bond and through-space correlations.

-

Analyze the spectra to confirm the incorporation of the this compound scaffold and to study its influence on the peptide's conformation.

-

Protocol 3: Evaluation of Biological Stability

A key advantage of peptidomimetics is their enhanced resistance to enzymatic degradation. This protocol provides a method to assess the stability of the modified peptide in the presence of proteases.[20][21]

A. In Vitro Proteolytic Stability Assay:

-

Purpose: To evaluate the resistance of the peptidomimetic to degradation by common proteases.

-

Method: Incubation with proteases followed by RP-HPLC analysis.[22][23]

-

Procedure:

-

Prepare solutions of the peptidomimetic and a control peptide (the corresponding native peptide, if applicable) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare solutions of proteases (e.g., trypsin, chymotrypsin, or serum) at an appropriate concentration.

-

At time zero, add the protease solution to the peptide and control solutions.

-

Incubate the mixtures at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction (e.g., by adding TFA or heating).

-

Analyze the samples by RP-HPLC.

-

Quantify the amount of remaining peptide at each time point by integrating the peak area and calculate the half-life of the peptidomimetic and the control peptide.

-

Hypothetical Signaling Pathway Modulation:

Caption: Hypothetical modulation of a cell signaling pathway by a peptidomimetic.

Conclusion and Future Perspectives

This compound represents a valuable addition to the medicinal chemist's toolbox for the design of peptidomimetics. Its unique structure, combining a β-amino acid backbone with a cyclopentyl group, offers the potential to create novel therapeutics with enhanced stability and biological activity. The protocols detailed in this guide provide a framework for the synthesis, characterization, and evaluation of peptidomimetics incorporating this scaffold. Future work should focus on exploring the conformational constraints imposed by this scaffold and its impact on the biological activity of a wider range of peptide sequences.

References

- ACS Publications. (2022, May 23). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors.

- Fluorochem. This compound.

- MDPI. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.

- National Institutes of Health. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays.

- PubMed. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.

- National Institutes of Health. Peptidomimetics, a synthetic tool of drug discovery.

- National Institutes of Health. The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides.

- National Institutes of Health. (2021, November 12). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development.

- ResearchGate. Peptidomimetic compounds produced using different scaffolds and their....

- BLD Pharm. 928788-22-1|this compound.

- PubMed. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol.

- AZoLifeSciences. (2023, February 24). Peptidomimetics in Drug Discovery.

- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- CORE. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol.

- ChemicalBook. ethyl 3-(cyclopropylamino)propanoate | 76731-85-6.

- PubMed. Cyclopentenone: A Special Moiety for Anticancer Drug Design.

- YouTube. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR.

- ACS Publications. β-Peptidic Peptidomimetics.

- PubMed. Beta-amino acids: versatile peptidomimetics.

- ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.

- (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.

- PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- PharmaBlock. Cyclopentane Derivatives in Drug Discovery.

- National Institutes of Health. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor.

- ResearchGate. (2025, August 9). Beta-amino acids: versatile peptidomimetics | Request PDF.

- PrepChem.com. Synthesis of ethyl 3-cyclopropyl-propan-3-on-1-oate.

- ResearchGate. Design conception of the cyclopentyl-, cyclobutyl-,....

- ResearchGate. Enzymatic stability characterization in the presence of serum protease of peptides (left) and lipopeptides (right). Curve doses vs. response.

- Pharmaffiliates. CAS No : 86483-53-6 | Product Name : Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate.

- ResearchGate. (2013, August 12). What is the best way to check stability of peptide against pepsin enzyme?.

- PubChem. Ethyl 3-[2-(cyclopenten-1-yl)ethylamino]propanoate | C12H21NO2 | CID.

- ACS Publications. Journal of Medicinal Chemistry.

- National Institutes of Health. On the Utility of Chemical Strategies to Improve Peptide Gut Stability.

- NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications.

- PubMed. Peptidomic Approaches to the Identification and Characterization of Functional Peptides in Hydra.

- PubMed. (2018, December 14). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis.

- Frontiers. (2022, April 7). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.

- PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate.

- (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.

- Creative Proteomics. NMR-Based Peptide Structure Analysis.

- Chemsrc. (2025, August 21). n-Ethyl propanoate | CAS#:105-37-3.

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- Cheméo. Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3).

Sources

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scientificupdate.com [scientificupdate.com]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. 928788-22-1|this compound|BLD Pharm [bldpharm.com]

- 12. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 15. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Peptidomic approaches to the identification and characterization of functional peptides in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 20. researchgate.net [researchgate.net]

- 21. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for reductive amination vs Michael addition for beta-amino esters

Application Note: Strategic Synthesis of -Amino Esters

Comparative Protocols: Reductive Amination vs. Aza-Michael Addition

Part 1: Strategic Overview & Decision Matrix

The choice of method is rarely arbitrary; it is dictated by the substitution pattern of the target molecule and the tolerance of the substrate to Lewis acids or basic conditions.

The Decision Matrix

| Feature | Method A: Reductive Amination | Method B: Aza-Michael Addition |

| Starting Material | Acrylates / | |

| Target | Substituted (Alkyl/Aryl groups allowed) | Unsubstituted (typically H) |

| Mechanism Type | 1,2-Addition | 1,4-Conjugate Addition |

| Key Challenge | Over-reduction of ketone to alcohol; Chemoselectivity. | Double addition (primary amines); Retro-Michael reaction. |

| Atom Economy | Low (Stoichiometric reductants/Lewis acids) | High (100% atom economical) |

| Stereocontrol | Difficult (requires chiral amine or catalyst) | Moderate (substrate control or chiral catalyst) |

Part 2: Visualizing the Pathways

The following diagram illustrates the mechanistic divergence and the critical intermediates for both pathways.

Figure 1: Mechanistic divergence between Ti-mediated reductive amination and conjugate addition.

Part 3: Detailed Protocols

Protocol A: Titanium-Mediated Reductive Amination

Best for: Synthesizing

Reagents:

- -Keto ester (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Titanium(IV) isopropoxide (1.25 equiv)

-

Sodium Cyanoborohydride (NaBH

CN) (0.7 equiv) Note: NaBH(OAc) -

Solvent: THF or Ethanol (absolute)

Step-by-Step Procedure:

-

Complexation (Critical Step):

-

In a flame-dried flask under Argon, dissolve the

-keto ester (10 mmol) and the amine (11 mmol) in absolute THF (20 mL). -

Add Ti(OiPr)

(3.7 mL, 12.5 mmol) dropwise. -

Observation: The solution often turns slightly yellow/orange.

-

Stir at ambient temperature for 6–12 hours.

-

Validation: Monitor by TLC. The ketone spot should disappear. If the ketone persists, the subsequent reduction will yield the

-hydroxy ester side product.

-

-

Reduction:

-

Dilute the mixture with absolute ethanol (10 mL).

-

Add NaBH

CN (0.44 g, 7 mmol) carefully. -

Stir for an additional 4–8 hours.

-

-

Workup (Titanium Removal):

-

Quench the reaction with water (5 mL). A heavy white precipitate (TiO

) will form. -

Filter the resulting suspension through a pad of Celite. Wash the pad thoroughly with Ethyl Acetate.

-

Note: If filtration is slow, adding 1M NaOH can help break up the Ti-emulsion, but avoid this if your ester is sensitive to hydrolysis.

-

-

Purification:

-

Dry the filtrate over Na

SO -

Purify via flash chromatography (Hexanes/EtOAc).

-

Protocol B: Catalyst-Free Aza-Michael Addition

Best for: Synthesizing

Reagents:

-

Acrylate /

-unsaturated ester (1.0 equiv) -

Amine (1.0 – 1.2 equiv)

-

Solvent: Methanol (promotes proton transfer) or Solvent-Free

Step-by-Step Procedure:

-

Setup:

-

Dissolve the acrylate (10 mmol) in Methanol (5 mL).

-

Alternative: For a "greener" approach, mix reagents without solvent if both are liquids.

-

-

Addition:

-

Add the amine (10-12 mmol) dropwise at 0°C to prevent exotherm-induced polymerization.

-

Allow the mixture to warm to room temperature.

-

-

Monitoring (The "Double Addition" Risk):

-

Primary Amines: If using a primary amine (

), stop the reaction immediately upon consumption of the acrylate to prevent the formation of the tertiary amine ( -

Validation:

H NMR is superior to TLC here. Look for the disappearance of the alkene doublets (typically

-

-

Workup:

-

Evaporate the solvent/excess amine under high vacuum.

-

For many simple amines, the residue is analytically pure. If not, purify via short-path silica plug.

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protocol A: Low Yield | Incomplete Imine Formation | Increase Ti(OiPr) |

| Protocol A: Alcohol Byproduct | Direct Ketone Reduction | Ensure the reducing agent is added only after the Ti-complexation is complete (check TLC). |

| Protocol B: Double Addition | Primary Amine Over-reactivity | Use a large excess of amine (5-10 equiv) and recycle the excess, or use a bulky protecting group on the amine. |

| Protocol B: Retro-Michael | High Temperature / Basic Workup | Avoid heating above 60°C. Keep workup neutral; avoid strong bases which trigger elimination. |

Part 5: References

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929.

-

Azizi, N., & Saidi, M. R. "Solvent-free and promoter-free conjugate addition of amines to acrylates." Tetrahedron, vol. 60, no. 2, 2004, pp. 383–387.[1]

-

Rulev, A. Y. "Aza-Michael Reaction: Achievements and Prospects." Russian Chemical Reviews, vol. 86, no. 11, 2017.

Troubleshooting & Optimization

Technical Support Center: Optimizing Aza-Michael Additions of Sterically Hindered Amines

Welcome to the technical support center for the aza-Michael addition. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the conjugate addition of sterically hindered amines to Michael acceptors. Steric hindrance presents a significant kinetic barrier in this fundamental C-N bond-forming reaction, often leading to low yields, slow reaction times, or undesired side products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the aza-Michael addition of sterically hindered amines and offers targeted solutions based on established chemical principles and field-proven insights.

Issue 1: Low or No Conversion to the Desired Product

"I've mixed my sterically hindered amine and Michael acceptor, but I'm seeing little to no formation of the desired adduct, even after prolonged reaction times."

This is a classic symptom of high activation energy due to steric clash. The nucleophilic attack of the bulky amine on the β-carbon of the Michael acceptor is significantly impeded.

Root Causes & Corrective Actions:

-

Insufficient Nucleophilicity/Electrophilicity: The inherent reactivity of your starting materials might be too low to overcome the steric barrier under your current conditions.

-